
4-Bromo-2-methylisoindolin-1-one
Overview
Description
4-Bromo-2-methylisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-2-methylisoindolin-1-one typically involves a two-step process. The first step involves the bromination of a suitable precursor, such as methyl 3-bromo-2-(bromomethyl)benzoate, using N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst . The second step involves cyclization to form the isoindolinone structure. This compound can also be synthesized through other methods involving different starting materials and reaction conditions, depending on the desired yield and purity.
Chemical Reactions Analysis
4-Bromo-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone functionality at the 1-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-Bromosuccinimide for bromination, benzoyl peroxide as a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substitution and ketone functionality allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
4-Bromo-2-methylisoindolin-1-one can be compared with other similar compounds, such as:
4-Bromoisoindolin-1-one: Similar structure but lacks the methyl group at the 2-position.
2-Methylisoindolin-1-one: Similar structure but lacks the bromine substitution at the 4-position.
4-Chloro-2-methylisoindolin-1-one: Similar structure but with a chlorine substitution instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Biological Activity
4-Bromo-2-methylisoindolin-1-one is a synthetic organic compound belonging to the isoindoline family. It is characterized by a bromine atom at the 4-position and a methyl group at the 2-position of the isoindoline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₉H₈BrN
- Molecular Weight : Approximately 226.07 g/mol
- CAS Number : 435273-55-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ketone functionality allows it to bind effectively to active sites, inhibiting enzymatic activity and disrupting biochemical pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial properties. Notably, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Potential
The compound has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a critical role in cell cycle regulation. By inhibiting CDK7, this compound may disrupt cancer cell proliferation and transcription processes, making it a candidate for further development as an anticancer agent.
Case Studies
- Inhibition of CDK7 : A study demonstrated that this compound exhibited an IC₅₀ value of approximately 0.40 μM against CDK7, indicating potent inhibitory activity that could be harnessed for therapeutic applications in cancer treatment.
- Antibacterial Efficacy : In vitro assays revealed that derivatives showed significant antibacterial activity with IC₅₀ values ranging from 0.5 to 10 μM against various bacterial strains, highlighting its potential as an alternative to conventional antibiotics .
Research Applications
The compound serves multiple roles in scientific research:
- Synthetic Chemistry : As an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development : As a precursor for developing enzyme inhibitors targeting specific disease pathways.
- Material Science : Used in producing polymers and dyes due to its unique chemical properties .
Comparative Analysis of Similar Compounds
Compound Name | Structure Type | Notable Properties |
---|---|---|
This compound | Isoindoline derivative | Exhibits antibacterial and anticancer activity |
7-Amino-4-bromo-2-methylisoindolin-1-one | Isoindoline derivative | Potential CDK7 inhibitor |
5-Amino-7-bromoisoindolinone | Isoindoline derivative | Known for interactions with various enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-methylisoindolin-1-one, and how can reaction conditions be systematically optimized?
- Methodology : Start with a nucleophilic substitution or coupling reaction using brominated precursors. For optimization, vary catalysts (e.g., triethylbenzylammonium chloride, TEBAC, as in ), solvents (water for green synthesis), and temperatures (e.g., 333 K for 3 hours, yielding 80% ). Monitor progress via TLC or HPLC. Use Design of Experiments (DoE) to identify critical parameters affecting yield and purity.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Identify aromatic protons (δ 6.5–7.8 ppm) and methyl groups (δ ~2.4 ppm for CH₃). Coupling patterns distinguish substituent positions .
- IR : Detect carbonyl (C=O, ~1670–1710 cm⁻¹) and N–H stretches (~3250 cm⁻¹) .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol solution ). Collect X-ray diffraction data and refine using SHELXL ( ). Position H atoms geometrically with riding models (Uiso = 1.2Ueq of parent atoms). Analyze intermolecular interactions (e.g., O–H⋯O, C–H⋯O) to explain packing stability .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of this compound synthesis?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare activation energies for alternative pathways (e.g., nucleophilic vs. electrophilic bromination). Validate with kinetic isotope effects or substituent-dependent rate studies .
Q. What strategies address contradictions in crystallographic data, such as disorder or twinning?
- Methodology : For disordered atoms, apply PART instructions in SHELXL. Use TWIN commands for twinned crystals (common in low-symmetry systems). Validate refinement with R-factor convergence and difference density maps .
Q. How do steric and electronic effects of the bromo substituent influence reactivity in cross-coupling reactions?
- Methodology : Conduct Suzuki-Miyaura or Buchwald-Hartwig reactions with varying aryl partners. Compare reaction rates and yields using kinetic profiling. Use Hammett plots to correlate substituent effects with σ values .
Q. What advanced analytical approaches resolve spectral overlaps in complex mixtures containing this compound?
- Methodology : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. Pair with hyphenated techniques like LC-MS/MS for trace analysis. Use chemometric tools (PCA or PLS regression) for multivariate data deconvolution .
Q. How can environmental degradation pathways of this compound be modeled under indoor/outdoor conditions?
- Methodology : Simulate photolysis (UV-Vis irradiation) or hydrolysis (varying pH) in controlled reactors. Monitor degradation products via GC-MS. Apply quantum mechanical calculations to predict bond cleavage energetics .
Q. Data Contradiction & Validation
Q. How should researchers reconcile discrepancies in reported biological activities of isoindolinone derivatives?
- Methodology : Perform meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, concentrations). Validate via independent bioactivity screens (e.g., antimicrobial assays in ). Use molecular docking to correlate structural features (e.g., dihedral angles ) with target binding.
Q. What validation protocols ensure reproducibility in synthetic yields across laboratories?
Properties
IUPAC Name |
4-bromo-2-methyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZVGCFIFFWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619882 | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-55-5 | |
Record name | 4-Bromo-2-methylisoindolin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435273-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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